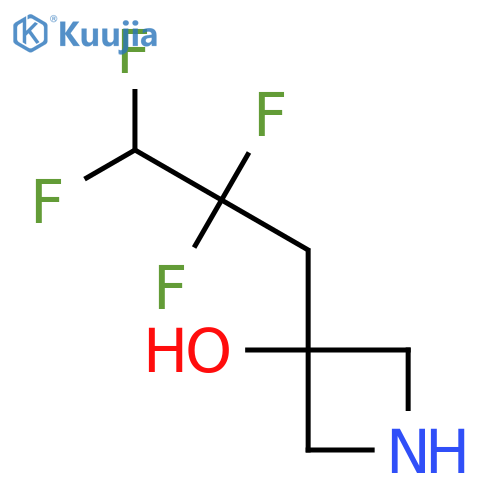

Cas no 1935580-18-9 (3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol)

1935580-18-9 structure

商品名:3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol

- 1935580-18-9

- EN300-1947353

-

- インチ: 1S/C6H9F4NO/c7-4(8)6(9,10)1-5(12)2-11-3-5/h4,11-12H,1-3H2

- InChIKey: RKUXVNNSLITUOR-UHFFFAOYSA-N

- ほほえんだ: FC(C(F)F)(CC1(CNC1)O)F

計算された属性

- せいみつぶんしりょう: 187.06202656g/mol

- どういたいしつりょう: 187.06202656g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 32.3Ų

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1947353-0.1g |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |

1935580-18-9 | 0.1g |

$1056.0 | 2023-09-17 | ||

| Enamine | EN300-1947353-1.0g |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |

1935580-18-9 | 1g |

$1343.0 | 2023-06-03 | ||

| Enamine | EN300-1947353-5g |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |

1935580-18-9 | 5g |

$3479.0 | 2023-09-17 | ||

| Enamine | EN300-1947353-0.05g |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |

1935580-18-9 | 0.05g |

$1008.0 | 2023-09-17 | ||

| Enamine | EN300-1947353-0.25g |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |

1935580-18-9 | 0.25g |

$1104.0 | 2023-09-17 | ||

| Enamine | EN300-1947353-10.0g |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |

1935580-18-9 | 10g |

$5774.0 | 2023-06-03 | ||

| Enamine | EN300-1947353-1g |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |

1935580-18-9 | 1g |

$1200.0 | 2023-09-17 | ||

| Enamine | EN300-1947353-10g |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |

1935580-18-9 | 10g |

$5159.0 | 2023-09-17 | ||

| Enamine | EN300-1947353-2.5g |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |

1935580-18-9 | 2.5g |

$2351.0 | 2023-09-17 | ||

| Enamine | EN300-1947353-0.5g |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol |

1935580-18-9 | 0.5g |

$1152.0 | 2023-09-17 |

3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol 関連文献

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

1935580-18-9 (3-(2,2,3,3-tetrafluoropropyl)azetidin-3-ol) 関連製品

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬